(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group and a formamido group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the formamido group. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the formamido group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
- 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and researchers.
Properties
CAS No. |
20807-05-0 |
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Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-6-formamido-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H20N2O5/c18-11-16-9-5-4-8-13(14(19)20)17-15(21)22-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18)(H,17,21)(H,19,20)/t13-/m0/s1 |
InChI Key |
WQGAAAXDBHLCJF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC=O)C(=O)O |
Origin of Product |
United States |
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